molecular formula C16H18N4O B14149006 2-(4-Phenylpiperazin-1-yl)pyridine-3-carboxamide CAS No. 101512-13-4

2-(4-Phenylpiperazin-1-yl)pyridine-3-carboxamide

Cat. No.: B14149006
CAS No.: 101512-13-4
M. Wt: 282.34 g/mol
InChI Key: VCFCMWMCSSSRPU-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)pyridine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a pyridine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)pyridine-3-carboxamide typically involves the reaction of 4-phenylpiperazine with 3-cyanopyridine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenylpiperazin-1-yl)pyridine-3-carboxamide is unique due to its specific combination of a piperazine ring with a phenyl group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

101512-13-4

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C16H18N4O/c17-15(21)14-7-4-8-18-16(14)20-11-9-19(10-12-20)13-5-2-1-3-6-13/h1-8H,9-12H2,(H2,17,21)

InChI Key

VCFCMWMCSSSRPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)C(=O)N

Origin of Product

United States

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